EGFR Binding Score: Differential in Silico Affinity of Ethylacridine Against Benzo[h]quinolone and Anthracene Analogs
In a molecular docking study of endophytic fungal metabolites against the non-small cell lung carcinoma receptor (EGFR), ethylacridine demonstrated a binding E-value of -213.24 [1]. This score represents stronger predicted binding than the comparator compound Benzo[h]quinolone (E-value: -213.20) and significantly superior affinity compared to Anthracene (E-value: -199.45) under the same docking parameters. The data suggests that the ethyl substitution on the acridine scaffold contributes to favorable EGFR pocket interactions that are not achieved by the simpler anthracene core.
| Evidence Dimension | In silico EGFR binding affinity (E-value scoring) |
|---|---|
| Target Compound Data | Ethylacridine: -213.24 |
| Comparator Or Baseline | Benzo[h]quinolone: -213.20; Anthracene: -199.45 |
| Quantified Difference | Ethylacridine vs. Benzo[h]quinolone: ΔE = -0.04; vs. Anthracene: ΔE = -13.79 |
| Conditions | Molecular docking against EGFR receptor; E-value scoring pattern of endophytic fungal metabolites (PMC9686567, Table 10). |
Why This Matters
The distinct binding score positions ethylacridine as a unique scaffold for EGFR-targeted probe or lead development, offering a binding advantage over the common anthracene framework.
- [1] PMC9686567. Bioactive Components and Health Potential of Endophytic Micro-Fungal Diversity in Medicinal Plants. Antibiotics (Basel). 2022 Nov 2;11(11):1533. Table 10. View Source
